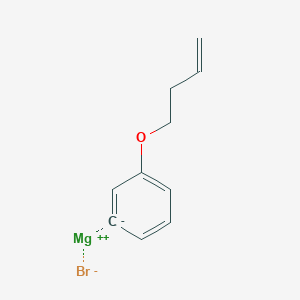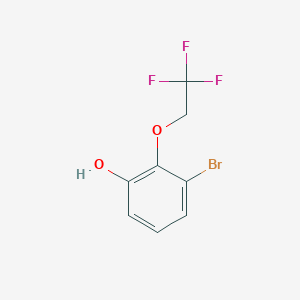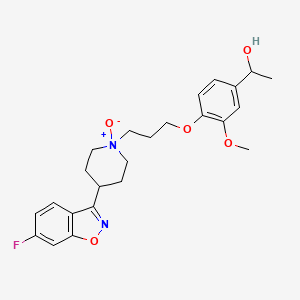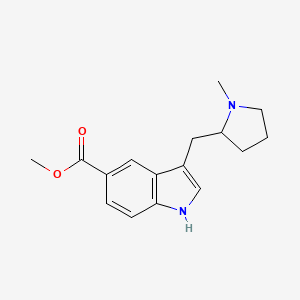
Magnesium;but-3-enoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;but-3-enoxybenzene;bromide is a compound that belongs to the class of Grignard reagents. Grignard reagents are organomagnesium compounds typically represented as RMgX, where R is an organic group and X is a halide. These reagents are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;but-3-enoxybenzene;bromide is synthesized by reacting magnesium metal with but-3-enoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the bromine atom, forming the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves the use of large-scale reactors equipped with reflux condensers. The reaction mixture is typically heated to facilitate the reaction, and the process is carefully controlled to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;but-3-enoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert atmospheres to prevent moisture from deactivating the Grignard reagent .
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Applications De Recherche Scientifique
Magnesium;but-3-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of magnesium;but-3-enoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Magnesium;but-3-enoxybenzene;bromide can be compared to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all Grignard reagents share similar reactivity patterns, this compound is unique due to its specific structure, which can influence its reactivity and the types of products formed .
List of Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Allylmagnesium bromide
Propriétés
Formule moléculaire |
C10H11BrMgO |
|---|---|
Poids moléculaire |
251.40 g/mol |
Nom IUPAC |
magnesium;but-3-enoxybenzene;bromide |
InChI |
InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-5,7-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GBWRBJIBXLYIEO-UHFFFAOYSA-M |
SMILES canonique |
C=CCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)



![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
